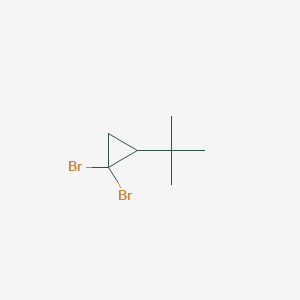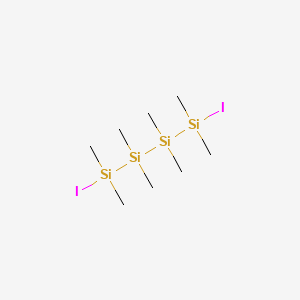
1,4-Diiodo-1,1,2,2,3,3,4,4-octamethyltetrasilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diiodo-1,1,2,2,3,3,4,4-octamethyltetrasilane: is an organosilicon compound characterized by the presence of iodine atoms and methyl groups attached to a tetrasilane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Diiodo-1,1,2,2,3,3,4,4-octamethyltetrasilane typically involves the reaction of tetrasilane derivatives with iodine sources under controlled conditions. One common method involves the iodination of octamethyltetrasilane using iodine or iodine monochloride in the presence of a catalyst such as aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods: Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Diiodo-1,1,2,2,3,3,4,4-octamethyltetrasilane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other nucleophiles such as halides, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form siloxanes or other silicon-oxygen compounds.
Reduction Reactions: Reduction of the iodine atoms can yield the corresponding hydrosilane derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide or potassium fluoride in polar solvents such as acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of various substituted silanes.
Oxidation: Production of siloxanes and related compounds.
Reduction: Generation of hydrosilanes.
Applications De Recherche Scientifique
1,4-Diiodo-1,1,2,2,3,3,4,4-octamethyltetrasilane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds and materials.
Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.
Medicine: Explored for its role in the development of silicon-based pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of advanced materials such as silicones, resins, and coatings.
Mécanisme D'action
The mechanism of action of 1,4-Diiodo-1,1,2,2,3,3,4,4-octamethyltetrasilane involves its ability to participate in various chemical reactions due to the presence of reactive iodine atoms and silicon centers. The compound can form stable bonds with other elements, making it a versatile building block in synthetic chemistry. Its molecular targets and pathways depend on the specific reactions and applications it is involved in, such as forming siloxane linkages in materials science
Propriétés
Numéro CAS |
53484-77-8 |
|---|---|
Formule moléculaire |
C8H24I2Si4 |
Poids moléculaire |
486.43 g/mol |
Nom IUPAC |
iodo-[[[iodo(dimethyl)silyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilane |
InChI |
InChI=1S/C8H24I2Si4/c1-11(2,9)13(5,6)14(7,8)12(3,4)10/h1-8H3 |
Clé InChI |
JBUOMRJUJNZWNL-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)([Si](C)(C)[Si](C)(C)I)[Si](C)(C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4H-Pyran-4-one, tetrahydro-2,2-dimethyl-5-[(2-oxocyclohexyl)methyl]-](/img/structure/B14639692.png)
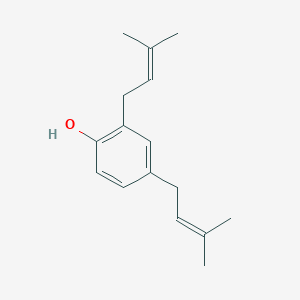
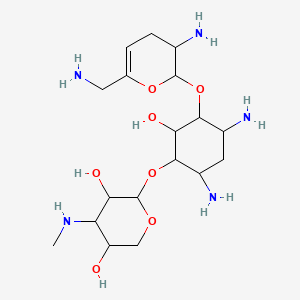
![N,N-Dimethyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14639707.png)
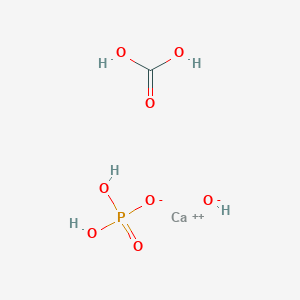
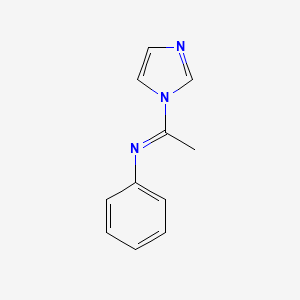
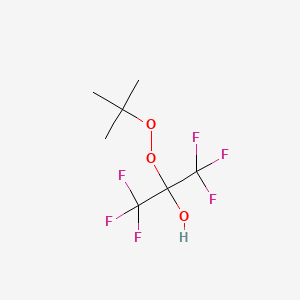
![Thiophene, 2,5-bis(4'-hexyl[1,1'-biphenyl]-4-yl)-](/img/structure/B14639729.png)
![3-[Bis(methylsulfanyl)methylidene]cholestane](/img/structure/B14639733.png)
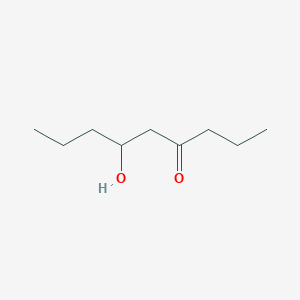
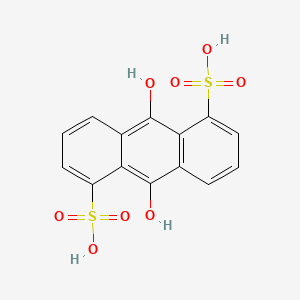
![5-[2-(2-Oxonaphthalen-1(2H)-ylidene)hydrazinyl]-1H-1-benzothiophene-1,1-dione](/img/structure/B14639755.png)
![4-[(E)-{4-[(2-Cyanoethyl)(ethyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B14639770.png)
